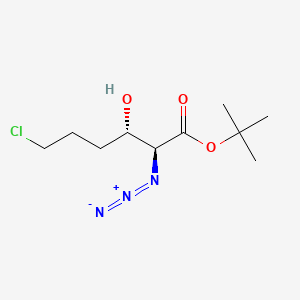
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butyl group, an azido group, a chloro group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate typically involves multiple steps, starting from readily available precursorsThe chloro group is then introduced via halogenation, and finally, the tert-butyl group is added through esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3S)-tert-Butyl 2-Azido-6-chloro-3-hydroxyhexanoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-Azido-3-hydroxyhexanoate: Lacks the chloro group, resulting in different reactivity.
tert-Butyl 2-Azido-6-chlorohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capability.
tert-Butyl 2-Azido-3-chloro-3-hydroxyhexanoate: Different stereochemistry, leading to variations in biological activity.
Propiedades
Fórmula molecular |
C10H18ClN3O3 |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-2-azido-6-chloro-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H18ClN3O3/c1-10(2,3)17-9(16)8(13-14-12)7(15)5-4-6-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
SGNAPRDZWJXGQM-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]([C@H](CCCCl)O)N=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)C(C(CCCCl)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
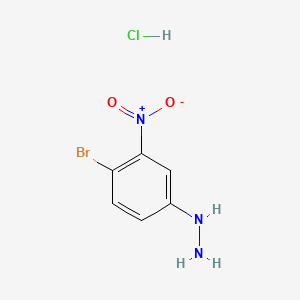
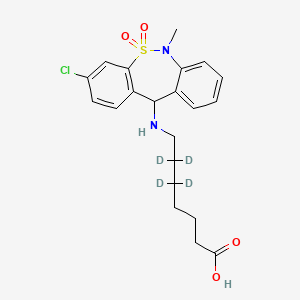

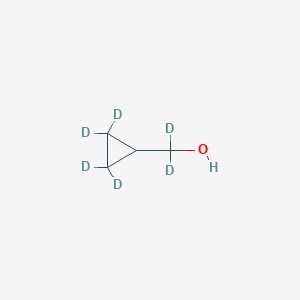
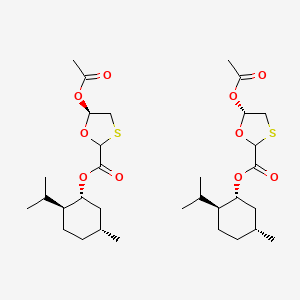
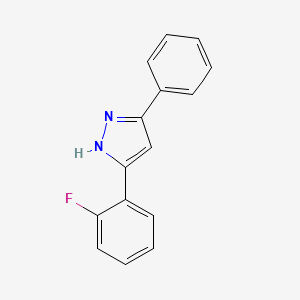

![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
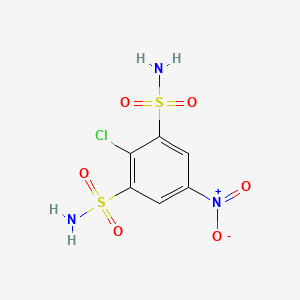
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
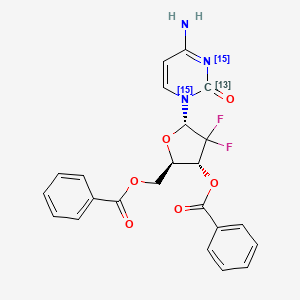

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
